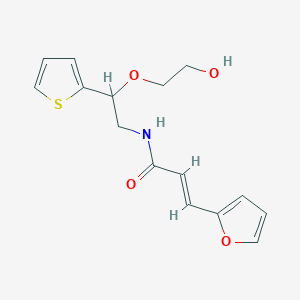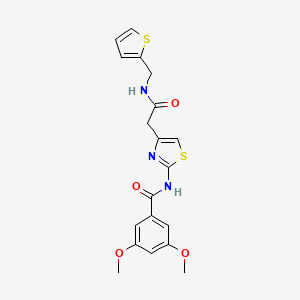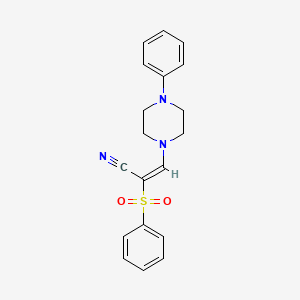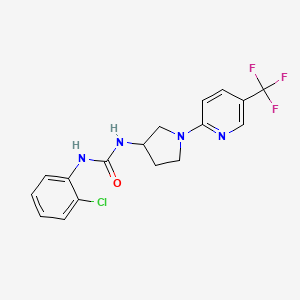
1-(2-Chlorophenyl)-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chlorophenyl)-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as "Compound X" and has been studied extensively for its unique properties and potential uses in various fields of research.
Mécanisme D'action
The mechanism of action of Compound X involves its ability to bind to specific receptors and enzymes in the body. Studies have shown that Compound X has potent inhibitory effects on certain enzymes and receptors, including the protein kinase C (PKC) and the N-methyl-D-aspartate (NMDA) receptor. This binding leads to the inhibition of specific signaling pathways, which can have a range of effects on cellular function and physiology.
Biochemical and Physiological Effects:
Compound X has been shown to have a range of biochemical and physiological effects on the body. Studies have shown that it can inhibit the activity of PKC and NMDA receptors, which are involved in a range of cellular processes, including cell growth, differentiation, and survival. Additionally, Compound X has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory and pain-related conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of Compound X is its potent inhibitory effects on specific enzymes and receptors, making it a valuable tool for studying the role of these molecules in various cellular processes. However, its potency can also be a limitation, as high concentrations of the compound may lead to non-specific effects and toxicity. Additionally, the synthesis of Compound X is complex and requires specialized equipment and expertise, which may limit its availability for use in certain research settings.
Orientations Futures
There are several potential future directions for research involving Compound X. One area of focus is the development of more selective inhibitors of specific enzymes and receptors, which may lead to more targeted and effective therapies for various diseases. Additionally, the use of Compound X in combination with other drugs or therapies may enhance its therapeutic effects and reduce its potential toxicity. Finally, the development of new synthesis methods and modifications to the chemical structure of Compound X may lead to the development of even more potent and selective inhibitors for use in scientific research.
Méthodes De Synthèse
The synthesis of Compound X involves several steps and requires specialized equipment and expertise. The process typically begins with the reaction of 2-chloroaniline with 5-(trifluoromethyl)pyridin-2-amine to form an intermediate compound. This intermediate is then reacted with pyrrolidine and isocyanate to produce the final product, 1-(2-Chlorophenyl)-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea.
Applications De Recherche Scientifique
Compound X has been studied extensively for its potential applications in various fields of scientific research. One of the most promising areas of research involves the study of its mechanism of action and its potential use as a therapeutic agent. Studies have shown that Compound X has potent inhibitory effects on certain enzymes and receptors, making it a potential candidate for the treatment of various diseases.
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-3-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClF3N4O/c18-13-3-1-2-4-14(13)24-16(26)23-12-7-8-25(10-12)15-6-5-11(9-22-15)17(19,20)21/h1-6,9,12H,7-8,10H2,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXULUOPXDEXQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)NC2=CC=CC=C2Cl)C3=NC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClF3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

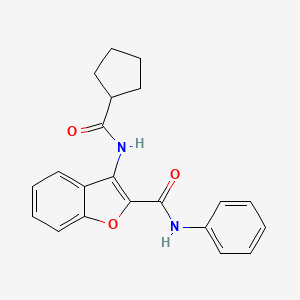
![6-allyl-4-(2-chlorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2792209.png)
![(Acetyloxy)[2-(acetyloxy)-3-bromophenyl]methyl acetate](/img/structure/B2792211.png)
![8-[(dibenzylamino)methyl]-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2792215.png)

![N-benzyl-2-(6-(4-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2792217.png)
![4-((4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2792219.png)
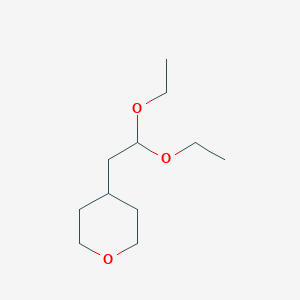
![Tert-butyl N-(4-methylpyridin-2-yl)-N-[2-(trifluoromethyl)phenyl]carbamate](/img/structure/B2792222.png)
![ethyl 2-[[(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B2792223.png)
![2-[Methyl(phenylsulfonyl)amino]benzoic acid](/img/structure/B2792225.png)
